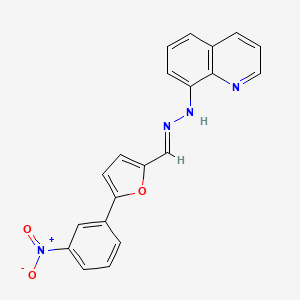
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as DNOC, is a synthetic organic compound that has been widely used in the field of agriculture as an herbicide. DNOC is a yellow crystalline powder that is slightly soluble in water and highly soluble in organic solvents. Although DNOC has been used as an herbicide for many years, its toxicity and potential health hazards have raised concerns among scientists and researchers.
Mécanisme D'action
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone acts as a photosynthetic inhibitor by disrupting the electron transport chain in chloroplasts. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone also disrupts the synthesis of chlorophyll, which is responsible for the green color of plants. As a result, plants treated with (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exhibit chlorosis, stunted growth, and eventually die.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have toxic effects on both plants and animals. In plants, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone inhibits photosynthesis and disrupts the synthesis of chlorophyll, leading to chlorosis and stunted growth. In animals, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can cause skin irritation, respiratory problems, and gastrointestinal distress. Long-term exposure to (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been linked to liver and kidney damage, as well as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a potent herbicide that can be used to control a wide range of weed species. It is relatively inexpensive and easy to synthesize. However, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is highly toxic and poses a risk to both humans and the environment. Therefore, it must be handled with care and disposed of properly.
Orientations Futures
There are several future directions for research on (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of interest is the development of safer and more environmentally friendly herbicides. Another area of research is the study of the molecular mechanisms of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone toxicity in plants and animals. Additionally, there is a need for more research on the potential health hazards of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exposure in humans. Overall, the future of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone research is focused on finding safer and more effective ways to control weeds while minimizing the risk to human health and the environment.
Méthodes De Synthèse
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can be synthesized by the reaction of 2,4-dichloro-5-nitrophenol with 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been extensively studied in the field of agriculture as an herbicide. It has been used to control weeds in various crops such as cotton, corn, soybeans, and wheat. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has also been used to control invasive plant species in natural ecosystems. In addition to its use as an herbicide, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been studied for its potential as a fungicide and insecticide.
Propriétés
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-2-22-10-5-3-9(4-6-10)15(19)11-7-14(18(20)21)13(17)8-12(11)16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXYKNQGUEIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)


![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)

